molecular formula C9H12FNO2 B12962219 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol

2-(1-Amino-3-hydroxypropyl)-6-fluorophenol

Cat. No.: B12962219
M. Wt: 185.20 g/mol
InChI Key: AJDAXMKYWWKSOM-UHFFFAOYSA-N
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Description

2-(1-Amino-3-hydroxypropyl)-6-fluorophenol is a fluorinated phenolic compound featuring a 6-fluorophenol core substituted at the 2-position with a 1-amino-3-hydroxypropyl chain. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(1-amino-3-hydroxypropyl)-6-fluorophenol

InChI

InChI=1S/C9H12FNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2

InChI Key

AJDAXMKYWWKSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a fluorinated phenol derivative with an amino alcohol. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-hydroxypropyl)-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can result in various substituted phenol derivatives.

Scientific Research Applications

2-(1-Amino-3-hydroxypropyl)-6-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenolic Compounds

2-Aminophenol (o-Aminophenol)
  • Structure: A phenol ring with an amino group at the 2-position.
  • Properties : Off-white powder, 99% purity, sparing solubility in cold water but freely soluble in hot water and alcohol .
  • Comparison: The target compound’s 6-fluoro substitution and hydroxypropyl chain increase steric bulk and polarity, likely enhancing water solubility compared to 2-aminophenol. The fluorine may also reduce metabolic oxidation compared to non-fluorinated analogs .
m-Aminophenol (3-Amino-1-hydroxybenzene)
  • Structure: Amino group at the 3-position on the phenol ring.
  • Properties : Cream-colored flakes, sparingly soluble in cold water but freely soluble in hot water and ether .
  • Comparison: The meta-substitution in m-aminophenol reduces steric hindrance compared to the target compound’s ortho-substituted hydroxypropyl chain. This positional difference may influence binding affinity in biological systems, with the target’s ortho-substitution favoring interactions with deeper receptor pockets .
Fluorophenyl-Containing Amines (e.g., [1-(Fluorophenyl)propan-2-amine])
  • Structure : Fluorophenyl group attached to an amine-bearing alkyl chain.
  • Properties : Often used as intermediates in drug synthesis, with fluorine enhancing lipophilicity and stability .
  • Comparison: The target compound’s phenolic hydroxyl group introduces acidity (pKa ~10) absent in non-phenolic fluorophenyl amines. This acidity could influence ionization state and membrane permeability under physiological conditions .

Substituted Propylamine Derivatives

Ethyl(fluorophenyl)(piperidin-2-yl)acetate
  • Structure : Fluorophenyl group linked to a piperidine-acetate ester.
  • Properties : Ester groups improve bioavailability but may confer instability under acidic conditions .

Data Table: Key Structural and Hypothetical Properties

Compound Molecular Weight Substituents Solubility (Predicted) Metabolic Stability (Relative)
2-(1-Amino-3-hydroxypropyl)-6-fluorophenol 199.19 6-F, 2-(1-amino-3-hydroxypropyl) High in polar solvents High (due to fluorination)
2-Aminophenol 109.13 2-NH2 Moderate (hot water) Low
m-Aminophenol 109.13 3-NH2 Moderate (hot water) Low
[1-(Fluorophenyl)propan-2-amine] 153.18 Fluorophenyl, propylamine Low (non-polar solvents) Moderate

Research Findings and Hypotheses

  • Solubility: The hydroxypropyl chain likely improves aqueous solubility compared to simpler aminophenols, though this may vary with pH due to ionization .
  • Metabolic Stability : Fluorination at the 6-position may reduce cytochrome P450-mediated oxidation, as seen in other fluorinated aromatics .

Biological Activity

2-(1-Amino-3-hydroxypropyl)-6-fluorophenol, also known as a fluorinated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C9_{9}H12_{12}FNO\ and a molecular weight of approximately 185.20 g/mol. Its structure includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenolic ring, which are crucial for its biological activity.

The mechanism of action for 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol primarily involves:

  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. The presence of the amino and hydroxyl groups enhances binding affinity, while the fluorine atom may contribute to stability and bioavailability.
  • Inhibition/Activation Pathways : It acts as an enzyme inhibitor, potentially affecting various biological pathways. The unique stereochemistry allows it to fit into active sites of target proteins, leading to either inhibition or activation of enzymatic reactions.

Biological Activity

Research indicates that 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol exhibits significant biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Potential : Ongoing investigations are exploring its applications in neurological disorders due to its ability to penetrate the blood-brain barrier and interact with neuronal receptors.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • In Vitro Studies :
    • A study demonstrated that 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent for metabolic disorders.
    • Another research indicated its role as a leukocyte function-associated antigen-1 (LFA-1) antagonist, which is significant in immune response modulation .
  • In Vivo Studies :
    • Animal models have shown that administration of the compound resulted in reduced inflammation markers and improved recovery in models of acute injury.

Comparative Analysis

To better understand the biological activity of 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
2-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenolC9_{9}H12_{12}FNOSimilar structure; potential variations in biological activity.
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenolC9_{9}H12_{12}BrNOContains bromine; may exhibit different reactivity.
5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenolC9_{9}H12_{12}FNOPositional isomer; variations could lead to different pharmacological profiles.

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